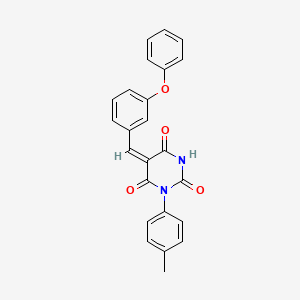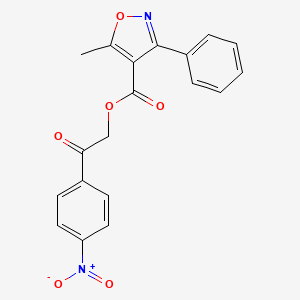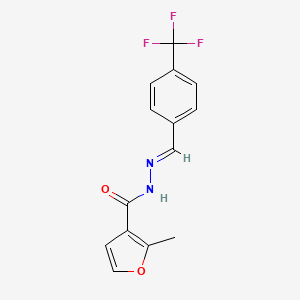![molecular formula C23H20N4O3 B11668223 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11668223.png)
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophényl)éthylidène]propanehydrazide est un composé organique qui présente un groupe carbazole lié à un groupe nitrophényle par une liaison hydrazide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophényl)éthylidène]propanehydrazide implique généralement les étapes suivantes :
Formation du dérivé du carbazole : La première étape implique la synthèse d’un dérivé du carbazole, tel que le 9H-carbazole, qui peut être fonctionnalisé pour introduire les substituants souhaités.
Formation de l’hydrazide : Le dérivé du carbazole est ensuite mis à réagir avec un dérivé de l’hydrazine pour former la liaison hydrazide. Cette étape nécessite souvent l’utilisation d’un déshydratant pour faciliter la formation de la liaison hydrazide.
Réaction de condensation : La dernière étape implique la condensation de l’hydrazide avec un aldéhyde ou une cétone, tel que le 3-nitrobenzaldéhyde, en milieu acide ou basique pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est essentielle pour maximiser le rendement et la pureté. Des réacteurs à flux continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophényl)éthylidène]propanehydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le groupe nitro peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions usuels
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits formés
Oxydation : Formation des dérivés nitroso ou nitro correspondants.
Réduction : Formation de dérivés amine.
Substitution : Formation de dérivés du carbazole substitués.
Applications De Recherche Scientifique
3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophényl)éthylidène]propanehydrazide a plusieurs applications en recherche scientifique :
Science des matériaux : Utilisé dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (DEL).
Chimie médicinale : Investigué pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à interagir avec l’ADN et à inhiber la prolifération cellulaire.
Électronique organique : Employé dans la fabrication de cellules photovoltaïques organiques et de transistors à effet de champ.
Mécanisme D'action
Le mécanisme d’action de 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophényl)éthylidène]propanehydrazide implique son interaction avec des cibles moléculaires telles que l’ADN et les protéines. Le composé peut s’intercaler dans l’ADN, en perturbant sa structure et sa fonction, ce qui conduit à l’inhibition de la réplication et de la transcription de l’ADN. De plus, il peut interagir avec les enzymes et les récepteurs, en modulant leur activité et en affectant les voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-(9H-carbazol-9-yl)propanoïque
- Acide 3-(3,6-dibromo-9H-carbazol-9-yl)propanoïque
- 3-(9H-carbazol-9-yl)propanenitrile
Unicité
3-(9H-carbazol-9-yl)-N’-[(1E)-1-(3-nitrophényl)éthylidène]propanehydrazide est unique en raison de sa combinaison spécifique d’un groupe carbazole et d’un groupe nitrophényle liés par une liaison hydrazide. Cette structure confère des propriétés électroniques et photophysiques distinctes, ce qui la rend appropriée pour des applications en électronique organique et en chimie médicinale.
Propriétés
Formule moléculaire |
C23H20N4O3 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
3-carbazol-9-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C23H20N4O3/c1-16(17-7-6-8-18(15-17)27(29)30)24-25-23(28)13-14-26-21-11-4-2-9-19(21)20-10-3-5-12-22(20)26/h2-12,15H,13-14H2,1H3,(H,25,28)/b24-16+ |
Clé InChI |
QBXZIQNGRXLAQR-LFVJCYFKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)


![Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11668150.png)
![(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)


![4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11668168.png)
![4-methyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11668181.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)
![2,5-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11668191.png)
![N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11668201.png)
![methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate](/img/structure/B11668206.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668207.png)
